Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with a chloro group and a dimethylaminoethylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a base like sodium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene, followed by further functionalization to introduce the dimethylaminoethylmethylamino group. This process is carried out in large-scale reactors under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, amines, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chloro group and a nitrile group.
4-Dimethylaminobenzonitrile: Contains a dimethylamino group and a nitrile group but lacks the chloro substitution.
Uniqueness
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is unique due to the presence of both the chloro and dimethylaminoethylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
821776-65-2 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
2-chloro-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C12H16ClN3/c1-15(2)6-7-16(3)11-5-4-10(9-14)12(13)8-11/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OVJADYJPTSFGTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.